Ethyl trifluoromethanesulfonate
Description
Historical Context and Significance of Alkyl Trifluoromethanesulfonates in Organic Chemistry
The journey of alkyl trifluoromethanesulfonates, or alkyl triflates, in organic chemistry is intrinsically linked to the development of trifluoromethanesulfonic acid (triflic acid), a superacid. The triflate anion (TfO⁻) was recognized for its exceptional stability and, consequently, its remarkable ability to act as a leaving group. nih.gov Early research in the mid-20th century laid the groundwork for the synthesis of simple alkyl triflates, often through reactions of alkyl halides with silver triflate. nih.gov
Over the decades, the use of alkyl triflates has become widespread in organic synthesis. acs.org They are instrumental in a variety of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. Their high reactivity allows for reactions to occur under mild conditions, a significant advantage in the synthesis of complex and sensitive molecules. google.com The development of various alkyl triflates has provided chemists with a broad toolkit for introducing alkyl groups into diverse molecular frameworks.
Overview of Ethyl Trifluoromethanesulfonate (B1224126) as a Versatile Electrophile and Alkylating Agent
Ethyl trifluoromethanesulfonate is a powerful and versatile reagent used to introduce an ethyl group into various compounds. sigmaaldrich.comsigmaaldrich.com This process, known as ethylation, is a fundamental transformation in organic synthesis. The high reactivity of ethyl triflate is attributed to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, which makes the ethyl group highly susceptible to nucleophilic attack. chemicalbook.com
Its utility extends to a wide array of reactions, including nucleophilic substitutions and eliminations. sigmaaldrich.comsigmaaldrich.com It serves as a precursor in the preparation of other important chemical entities, such as ionic liquids with triflate anions. sigmaaldrich.comsigmaaldrich.com The compound's ability to function as a potent fluorinating agent is also a key aspect of its versatility, enabling the introduction of fluorine atoms into organic molecules, a crucial step in enhancing the biological activity of many pharmaceuticals and agrochemicals. chemimpex.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 425-75-2 |
| Molecular Formula | C3H5F3O3S |
| Molecular Weight | 178.13 g/mol |
| Appearance | Colorless to light yellow liquid chemimpex.com |
| Boiling Point | 115 °C (lit.) sigmaaldrich.com |
Current Research Landscape and Emerging Trends for this compound
The global market for this compound is on an upward trajectory, with a projected growth from USD 320 million in 2023 to USD 570 million by 2032, reflecting a compound annual growth rate (CAGR) of 6.5%. dataintelo.com This growth is propelled by its increasing use across various industries, especially in pharmaceuticals and agrochemicals, and by advancements in chemical research and manufacturing processes. dataintelo.com
Growth in Pharmaceutical Synthesis Applications
The pharmaceutical sector is a major driver of the demand for this compound. dataintelo.com It is a key reagent in the synthesis of active pharmaceutical ingredients (APIs). dataintelo.com The ongoing quest for novel drug formulations and the rise of precision medicine underscore the need for high-purity chemical reagents like ethyl triflate. dataintelo.com Its role as an ethylating agent is critical in modifying molecular structures to enhance their therapeutic efficacy. For instance, it is a useful reagent for the enantioselective preparation of γ-fluoroamines. pharmaffiliates.com
Expanding Applications in Specialty Chemicals and Agrochemicals
Beyond pharmaceuticals, this compound is finding expanding applications in the synthesis of specialty chemicals and agrochemicals. chemimpex.com In materials science, it is used to modify polymers and develop advanced materials with unique properties. chemimpex.com Its application in producing fluorinated compounds is significant for creating materials with enhanced stability and lower reactivity, which are essential for high-performance applications. chemimpex.com In the agrochemical industry, it is employed in the synthesis of effective pesticides and herbicides. chemimpex.com
Emphasis on Sustainable Chemistry and Greener Synthesis Methodologies
In line with the growing emphasis on sustainable chemistry, research is exploring greener synthesis methodologies for this compound and its applications. chemimpex.com One approach involves developing more efficient and environmentally friendly production processes. For example, a method for synthesizing trifluoromethanesulfonates using trifluoromethanesulfonic anhydride (B1165640) and an ortho ester as reagents allows for high yields under mild conditions, with the only byproduct being a stable and easily removable carboxylic acid ester. google.com Another study demonstrates an eco-friendly synthesis of trifluoromethanesulfonyl fluoride, a related compound, highlighting a move towards more sustainable practices in the broader field of fluorinated compounds. nih.gov
Demand for High-Purity Grades in Sensitive Applications
The increasing complexity and sensitivity of chemical synthesis, particularly in the pharmaceutical industry, are driving the demand for high-purity grades of this compound (above 99%). dataintelo.com High-purity grades are crucial for ensuring the quality, safety, and efficacy of the final products. dataintelo.com As pharmaceutical companies and research laboratories undertake more advanced and intricate research, the reliance on these high-purity chemicals is expected to continue its upward trend. dataintelo.com
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Alkyl trifluoromethanesulfonates |
| Trifluoromethanesulfonic acid |
| Silver triflate |
| Alkyl halides |
| Alkyl sulfonates |
| Ionic liquids |
| γ-fluoroamines |
| Trifluoromethanesulfonyl fluoride |
| Ortho ester |
Structure
3D Structure
Properties
IUPAC Name |
ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVECLJDRPFNRRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059979 | |
| Record name | Ethyl trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425-75-2 | |
| Record name | Ethyl 1,1,1-trifluoromethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl trifluoromethanesulphonate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl trifluoromethanesulphonate | |
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Synthetic Methodologies and Advanced Preparations of Ethyl Trifluoromethanesulfonate
Classical Synthetic Routes for Ethyl Trifluoromethanesulfonate (B1224126)
Traditional methods for preparing ethyl trifluoromethanesulfonate often involve reactions with readily available starting materials and have been foundational in organic synthesis.
Reaction of Ethyl Iodide with Silver Trifluoromethanesulfonate
A well-established method for the synthesis of alkyl triflates involves the reaction of an alkyl halide with silver trifluoromethanesulfonate (AgOTf). wikipedia.org In the case of this compound, ethyl iodide is typically used as the ethyl source. The reaction proceeds as follows:
CF₃SO₂OAg + C₂H₅I → CF₃SO₂OC₂H₅ + AgI
This reaction takes advantage of the high affinity of silver ions for halide ions, which drives the reaction forward by the precipitation of silver iodide. wikipedia.org Silver trifluoromethanesulfonate itself is a white, solid compound that is soluble in water and some organic solvents. wikipedia.org It is often prepared by reacting trifluoromethanesulfonic acid with silver carbonate or silver(I) oxide, with the latter method reported to give a high yield of 98%. wikipedia.org
Direct Reaction of Ethanol (B145695) with Triflic Acid under Specific Conditions
The direct reaction of ethanol with trifluoromethanesulfonic acid (triflic acid) is another route to this compound. However, this method can be complicated by side reactions, such as the formation of ethene and trifluoromethanesulfonic acid monohydrate. google.com To circumvent these issues, specific conditions and reagents are often employed. For instance, the reaction can be carried out in the presence of a dehydrating agent or by using a continuous process that removes the product as it is formed. google.com
Exploration of Alternative Synthetic Pathways
Research into the synthesis of this compound has led to the development of alternative methods that offer advantages in terms of efficiency, safety, and environmental impact.
Utilizing Various Alkyl Halides or Alcohols with Triflic Acid Derivatives
Alternative syntheses often involve the use of different triflic acid derivatives or activation methods. For example, trifluoromethanesulfonic anhydride (B1165640) can react with triethyl orthoformate to produce this compound in high yield. chemicalbook.comchemicalbook.com Another approach involves the reaction of trifluoromethanesulfonic acid with diethyl sulfate (B86663), which can be performed continuously at elevated temperatures to achieve a high purity product. google.comchemicalbook.com
| Reactants | Conditions | Yield (%) | Reference |
| Triethyl orthoformate, Trifluoromethanesulfonic anhydride | Ice bath, then 25°C for 15 min | 94 | chemicalbook.comchemicalbook.com |
| Trifluoromethanesulfonic acid, Diethyl sulfate | 120-140°C, continuous reaction | 92.7 | chemicalbook.com |
Solvent- and Halogen-Free Synthesis through Direct Alkylation
A significant advancement in the preparation of this compound is the development of solvent- and halogen-free methods. These processes are more environmentally friendly and often result in high-purity products.
A notable solvent- and halogen-free synthesis utilizes dimethyl carbonate and diethyl carbonate as sources for the methyl and ethyl groups, respectively. nih.gov This process involves the direct alkylation of organic bases. Specifically for this compound, trifluoromethanesulfonic acid is reacted with diethyl carbonate in the presence of benzoyl chloride. nih.gov The reaction proceeds by heating the mixture, during which carbon dioxide and hydrogen chloride are evolved. nih.gov This method is advantageous as it uses inexpensive and non-toxic reagents and allows for the simple distillation of the ethyl triflate product. nih.gov
| Reactants | Conditions | Yield (%) | Reference |
| Trifluoromethanesulfonic acid, Diethyl carbonate, Benzoyl chloride | Heated to 95°C, then addition of diethyl carbonate over 3 h, followed by stirring at 100°C for 1 h | Not specified, but described as a convenient and simple access | nih.gov |
Process Optimization and Scale-Up Considerations in Synthesis
The industrial production of this compound has necessitated the development of optimized and scalable synthetic routes that are both economically viable and safe. Traditional laboratory-scale preparations, while effective, often face challenges in terms of cost, yield, and safety when transitioned to large-scale manufacturing. Process optimization efforts have therefore centered on improving reaction efficiency, simplifying purification procedures, and minimizing hazardous waste.
A significant advancement in the large-scale synthesis of this compound is the development of continuous production methods. Unlike batch processing, continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to more consistent product quality and higher yields. A patented method for the continuous preparation of this compound involves reacting trifluoromethanesulfonic acid and diethyl sulfate. google.com This process is noted for its short production cycle and low energy consumption, making it suitable for industrial-scale manufacturing. google.com
The reaction is typically carried out in two stages. Initially, the reactants are mixed and heated at a lower temperature range (50-100 °C) for a period of 2-6 hours. google.com Subsequently, the temperature is raised to 100-150 °C, and a rectifying apparatus is used to continuously introduce the reactants while simultaneously collecting the distilled this compound. google.com This continuous distillation and collection process is key to achieving high purity and yield. google.com
Focus on Cost Reduction and Yield Enhancement
A primary driver in the process optimization of this compound synthesis is the reduction of production costs while maximizing product yield. Several strategies have been explored to achieve these goals, ranging from the selection of starting materials to the implementation of advanced process control.
One notable approach to cost reduction is the use of less expensive and more readily available starting materials. For instance, a solvent- and halogen-free synthesis method has been developed that utilizes dimethyl and diethyl carbonate as sources for the methyl and ethyl groups, respectively. This process is considered more economical due to the low cost and low toxicity of the carbonate reagents.
Other synthetic methods have also demonstrated high yields. The reaction of triethyl orthoformate with trifluoromethanesulfonic anhydride under an ice bath, followed by reaction at 25°C, has been reported to produce this compound in a 94% yield. chemicalbook.com
Synthetic Routes to this compound and Their Reported Yields
| Reactant 1 | Reactant 2 | Methodology | Reported Yield | Reference |
|---|---|---|---|---|
| Trifluoromethanesulfonic Acid | Diethyl Sulfate | Continuous Production | >90% | google.com |
| Trifluoromethanesulfonic Anhydride | Triethyl Orthoformate | Batch Process | 94% | chemicalbook.com |
| Trifluoromethanesulfonic Acid | Diethyl Sulfate | Large Scale Batch | 92.7% | chemicalbook.com |
Development of Safer Handling and Storage Protocols
The potent reactivity of this compound necessitates the implementation of stringent safety protocols for its handling and storage to minimize risks to personnel and the environment. This compound is classified as a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage. fishersci.comthermofisher.comsigmaaldrich.com It is also harmful if ingested, inhaled, or absorbed through the skin. fishersci.comthermofisher.com The fumes are considered highly toxic. chemicalbook.com
Handling: Due to its hazardous nature, this compound should only be handled in a chemical fume hood. fishersci.comthermofisher.com The use of personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves, safety goggles or a face shield, and protective clothing. fishersci.comthermofisher.comsigmaaldrich.com To prevent the ignition of flammable vapors, explosion-proof electrical equipment and non-sparking tools must be used. fishersci.comthermofisher.com Static discharge precautions, such as grounding and bonding containers, are also crucial. tcichemicals.com In case of skin or eye contact, the affected area should be rinsed immediately and thoroughly with water, and all contaminated clothing should be removed. fishersci.comguidechem.com
Storage: this compound is sensitive to moisture and air and will hydrolyze in water. chemicalbook.comthermofisher.comguidechem.comfishersci.se Therefore, it must be stored in a tightly closed container under an inert atmosphere, such as nitrogen or argon. fishersci.comthermofisher.comguidechem.com The storage area should be a dry, cool, and well-ventilated space designated for flammable and corrosive materials, away from heat, sparks, and open flames. fishersci.comthermofisher.comfishersci.se Incompatible materials, such as strong oxidizing agents, should be stored separately. fishersci.comfishersci.se
Spill and Disposal: In the event of a spill, all sources of ignition should be eliminated. The spill should be absorbed with an inert material and collected into a suitable, closed container for disposal. fishersci.comthermofisher.com All waste materials must be disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant. thermofisher.com
Mechanistic Investigations of Ethyl Trifluoromethanesulfonate Reactivity
Fundamental Reactivity Patterns of Ethyl Trifluoromethanesulfonate (B1224126)
The reactivity of ethyl trifluoromethanesulfonate is primarily dictated by two key features: its capacity to act as a potent electrophile and the exceptional ability of the trifluoromethanesulfonate group to function as a leaving group.
This compound (EtOTf) is a powerful ethylating agent. chemicalbook.comsigmaaldrich.com Its potency as an electrophile stems from the significant polarization of the carbon-oxygen bond, induced by the strongly electron-withdrawing trifluoromethanesulfonyl group. This polarization renders the ethyl group highly susceptible to attack by nucleophiles. The electrophilic nature of alkyl triflates, including ethyl triflate, makes them valuable reagents for introducing alkyl groups into a wide array of molecules. sigmaaldrich.comarizona.edu The reaction involves the transfer of the ethyl group from the triflate ester to a nucleophilic center. google.com
The electrophilicity of this compound is harnessed in various synthetic transformations, including the alkylation of diverse nucleophiles. arizona.edupearson.com For instance, it can be used to ethylate compounds, a fundamental process in organic synthesis. sigmaaldrich.com The high reactivity of this compound as an electrophile necessitates careful handling and storage in environments free of nucleophiles, such as water, to prevent unwanted reactions. wikipedia.org
The trifluoromethanesulfonate anion (triflate, CF₃SO₃⁻) is an exceptionally stable anion, making it an outstanding leaving group in nucleophilic substitution reactions. wikipedia.orgacs.org Its stability is a consequence of two primary factors: resonance and the inductive effect. The negative charge on the triflate anion is delocalized over the three oxygen atoms and the sulfur atom through resonance, effectively dispersing the charge. wikipedia.orgyoutube.com
Furthermore, the trifluoromethyl group (CF₃) exerts a strong electron-withdrawing inductive effect, which further stabilizes the anion. pearson.comwikipedia.org The triflate anion is the conjugate base of triflic acid (CF₃SO₃H), a superacid, which underscores its remarkable stability. wikipedia.orgyoutube.com This inherent stability means that the triflate group readily departs during a chemical reaction, facilitating the progress of nucleophilic attack on the electrophilic carbon center. The excellent leaving group ability of the triflate moiety is a key contributor to the high reactivity of this compound in Sₙ2 reactions. pearson.comwikipedia.org
Detailed Mechanistic Pathways
The pronounced electrophilicity of the ethyl group and the superior leaving group quality of the triflate moiety predispose this compound to participate readily in nucleophilic substitution reactions, leading to the efficient alkylation of a variety of nucleophiles.
This compound is highly reactive in nucleophilic substitution reactions, particularly following an Sₙ2 mechanism. sigmaaldrich.comwikipedia.orgnih.gov In these reactions, a nucleophile attacks the electrophilic ethyl group, leading to the displacement of the triflate leaving group in a concerted step. The high reactivity of alkyl triflates in Sₙ2 reactions makes them valuable reagents in organic synthesis. wikipedia.org However, the reaction of carbanion-type nucleophiles with certain alkyl triflate esters can sometimes result in complex mixtures of products. dtic.mildtic.mil
The stereochemical outcome of nucleophilic substitution reactions involving triflates can be influenced by the reaction conditions, such as the solvent. nih.gov For instance, in glycosylation reactions, nonpolar solvents tend to favor Sₙ2 pathways, while polar solvents may promote Sₙ1-type reactions. nih.gov The choice of solvent is therefore crucial in controlling the mechanistic pathway and achieving the desired stereoselectivity.
This compound serves as a potent ethylating agent for a wide range of nucleophiles. sigmaaldrich.comarizona.edu Studies have demonstrated its ability to alkylate various nucleophilic species, including delocalized nucleophiles like the potassium enolates of ketones. arizona.edu For example, the alkylation of the potassium enolates of cyclohexanone (B45756) and 2,6-dimethylcyclohexanone (B152311) with alkyl triflates proceeds in high yields. arizona.edu
The reactivity of this compound extends to other nucleophiles as well. It can be employed in the synthesis of ionic liquids by reacting with selected amines in the presence of a base. sigmaaldrich.com The general principle of these alkylation reactions involves the nucleophilic attack of the electron-rich species on the electrophilic ethyl group of the triflate ester, resulting in the formation of a new carbon-nucleophile bond and the departure of the stable triflate anion. google.com
The ethylation of alcohols and phenols to form the corresponding ethyl ethers is a significant transformation in organic synthesis. While specific studies focusing solely on the mechanistic details of this compound with a broad range of simple alcohols are not extensively detailed in the provided context, the general reactivity pattern suggests its efficacy in such reactions. The oxygen atom of the hydroxyl group in an alcohol or phenol (B47542) acts as a nucleophile, attacking the ethyl group of this compound.
Research on related systems provides insights into this process. For instance, an efficient method for the alkylation of phenols with alcohols has been reported using a synergistic catalytic system of a trityl cation and triflic anhydride (B1165640) (Tf₂O), which proceeds via the formation of a triflate intermediate. bohrium.com Another study describes the ethylation of aryl alcohols (phenols) using boron trifluoride etherate, where the reaction is believed to involve the coordination of the hydroxyl's oxygen atom to the Lewis acid, followed by the transfer of the ethyl group. mdpi.com This reaction tolerates various functional groups on the aromatic ring, although the yields can be affected by substituents ortho to the hydroxyl group. mdpi.com
The following table summarizes the ethylation of various substituted phenols with boron trifluoride etherate, providing an indication of the types of products that can be formed in the ethylation of phenolic compounds.
| Aryl Alcohol | Product | Yield (%) |
| Phenol | Ethoxybenzene | 85 |
| p-Cresol | 1-Ethoxy-4-methylbenzene | 88 |
| p-Chlorophenol | 1-Chloro-4-ethoxybenzene | 90 |
| p-Bromophenol | 1-Bromo-4-ethoxybenzene | 92 |
| p-Iodophenol | 1-Ethoxy-4-iodobenzene | 91 |
| p-Hydroxybenzonitrile | 4-Ethoxybenzonitrile | 87 |
| p-Nitrophenol | 1-Ethoxy-4-nitrobenzene | 75 |
| p-Aminophenol | 4-Ethoxyaniline | 70 |
Data sourced from a study on the ethylation of aryl alcohols using boron trifluoride etherate. mdpi.com
Alkylation Reactions with Diverse Nucleophiles
Alkylation of Amines and Thiols
This compound is a potent reagent for the ethylation of amines and thiols. The high reactivity of EtOTf allows for the efficient formation of C-N and C-S bonds under relatively mild conditions.
The alkylation of amines with alkylating agents can often lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the resulting amine products. masterorganicchemistry.comgoogle.com However, the high reactivity of ethyl triflate can be advantageous in driving the reaction towards a specific product, such as in the synthesis of ionic liquids from tertiary amines. sigmaaldrich.comsigmaaldrich.com For primary and secondary amines, controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. google.comusf.edu The use of a base is often necessary to neutralize the triflic acid byproduct. sigmaaldrich.com
Table 1: Representative Alkylation of Amines and Thiols
| Amine/Thiol Substrate | Product Type | General Observations |
|---|---|---|
| Primary Amines | Secondary Amines | Prone to overalkylation to tertiary amines and quaternary ammonium salts. masterorganicchemistry.comgoogle.com |
| Secondary Amines | Tertiary Amines | Generally efficient; further alkylation to quaternary salts is possible. masterorganicchemistry.com |
| Tertiary Amines | Quaternary Ammonium Salts | Commonly used for the synthesis of ionic liquids. sigmaaldrich.comsigmaaldrich.com |
| Thiols | Thioethers | Efficient S-alkylation due to the high nucleophilicity of sulfur. richmond.eduwikipedia.org |
Alkylation of N-heterocycles
The nitrogen atoms in heterocyclic systems are excellent nucleophiles for alkylation by this compound. This reaction is widely used to introduce ethyl groups onto various N-heterocycles, often leading to the formation of quaternary ammonium salts which can be useful as ionic liquids or in other applications. sigmaaldrich.comsigmaaldrich.com
Studies have shown the successful N-alkylation of a variety of N-heterocycles. For instance, the alkylation of 4-vinylpyridine (B31050) with primary alkyl triflates, including by inference ethyl triflate, proceeds smoothly to yield stable, storable 1-alkyl-4-vinylpyridinium trifluoromethanesulfonates. researchgate.net The reaction is typically carried out in a dry solvent like dichloromethane (B109758) at low temperatures. researchgate.net The quaternization of 3,8-bis(ethoxycarbonylamino)-6-phenylphenanthridine with primary alkyl triflates also proceeds efficiently at room temperature in solvents like nitrobenzene (B124822) or chlorobenzene. researchgate.net
More recent, environmentally friendly approaches have explored the use of alternative alkylating agents like propylene (B89431) carbonate for the N-alkylation of heterocycles, highlighting the importance of this class of transformation. nih.govmdpi.com Additionally, on-DNA hydroalkylation of N-vinyl heterocycles demonstrates the applicability of N-alkylation in specialized fields like drug discovery. nih.gov
Table 2: Examples of N-Alkylation of Heterocycles with Alkyl Triflates
| Heterocycle | Alkylating Agent | Product | Reference |
|---|---|---|---|
| 4-Vinylpyridine | Primary Alkyl Triflates | 1-Alkyl-4-vinylpyridinium trifluoromethanesulfonates | researchgate.net |
| 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine | Primary Alkyl Triflates | Quaternary phenanthridinium salts | researchgate.net |
| N-Alkylimidazoles | Alkylditriflates | Bis-imidazolium bis-triflate salts | researchgate.net |
Alkylation of S,N-heterocycles
Heterocycles containing both sulfur and nitrogen atoms can undergo alkylation at either heteroatom, and the regioselectivity of the reaction is influenced by factors such as the substrate structure and reaction conditions. This compound is a potent enough alkylating agent to react with these less nucleophilic systems.
While specific examples of the alkylation of a wide range of S,N-heterocycles with this compound are not abundant in the provided search results, the general principles of N- and S-alkylation apply. For instance, the alkylation of benzothiazolethione, an S,N-heterocycle, has been studied, although not with ethyl triflate specifically in the provided context. The competition between N- and S-alkylation is a key consideration. Studies on the S-arylation and S-alkenylation of sulfinamides highlight the possibility of selective S-functionalization, though this often requires specific directing groups or reaction conditions to overcome the generally higher nucleophilicity of nitrogen. In the context of greener alkylating agents, propylene carbonate has been shown to be effective for the alkylation of S-containing heterocycles, suggesting that powerful electrophiles like ethyl triflate would also be highly effective. mdpi.com
Alkylation of Organophosphorus Compounds
This compound is a highly effective reagent for the alkylation of various organophosphorus compounds. The phosphorus atom in these compounds can act as a nucleophile, leading to the formation of phosphonium (B103445) salts. A detailed study on the protonation and alkylation of several organophosphorus compounds was conducted using trifluoromethanesulfonic acid and its methyl ester, which serves as a close analog for the ethyl ester. researchgate.netdocumentsdelivered.com
The reactivity of the organophosphorus compound towards alkylation is dependent on the substituents attached to the phosphorus atom. For example, triphenylphosphine (B44618) readily reacts to form the corresponding phosphonium salt. Trialkylphosphites also undergo alkylation. The resulting phosphonium salts can be valuable intermediates in various organic transformations, such as the Wittig reaction. The study cited provides detailed NMR data for the characterization of the resulting alkylated products. researchgate.net
Table 3: Alkylation of Organophosphorus Compounds with Trifluoromethanesulfonic Acid Derivatives
| Organophosphorus Compound | Reagent | Product Type | Reference |
|---|---|---|---|
| Triphenylphosphine | Methyl Triflate | Methyltriphenylphosphonium Triflate | researchgate.netdocumentsdelivered.com |
| Triethylphosphite | Methyl Triflate | Alkylated phosphonium salt | researchgate.netdocumentsdelivered.com |
| Triphenylphosphine oxide | Methyl Triflate | O-Alkylated phosphonium salt | researchgate.netdocumentsdelivered.com |
| Triethylphosphate | Methyl Triflate | O-Alkylated phosphonium salt | researchgate.netdocumentsdelivered.com |
| Hexamethylphosphoramide | Methyl Triflate | O-Alkylated phosphonium salt | researchgate.netdocumentsdelivered.com |
| Dimethylphosphite | Methyl Triflate | P-Alkylated phosphonate | researchgate.netdocumentsdelivered.com |
Alkylation of Imines
The nitrogen atom of an imine is nucleophilic and can be alkylated by powerful electrophiles like this compound to form iminium ions. While the provided search results focus more on alternative methods for imine alkylation, such as radical-mediated or electrochemical approaches, the fundamental reactivity of the imine functional group supports its susceptibility to alkylation by potent alkylating agents. researchgate.net
The alkylation of imines is a key step in many synthetic transformations, leading to the formation of more complex amine products. For instance, N-alkyl imines have been shown to be suitable substrates for alkylation after activation with reagents like acetyl chloride or trimethylsilyl (B98337) chloride. researchgate.net Given that this compound is a significantly stronger alkylating agent, it would be expected to react with imines directly, without the need for prior activation in many cases. The resulting iminium salt would then be a highly reactive intermediate, susceptible to further transformations.
Alkylation of Enol Silyl (B83357) Ethers
Silyl enol ethers are versatile nucleophiles in organic synthesis, and their reaction with electrophiles is a powerful method for forming carbon-carbon bonds. wikipedia.org While direct C-alkylation of silyl enol ethers with this compound is not explicitly detailed in the provided search results, the reactivity of silyl enol ethers with other electrophiles in the presence of triflate-containing species is well-documented.
For example, silyl enol ethers undergo efficient alkylation with tertiary alkyl halides in the presence of Lewis acids like titanium tetrachloride. wikipedia.org More relevantly, trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a known catalyst for aldol-type condensations of silyl enol ethers with acetals. acs.org In these reactions, the triflate-containing species activates the electrophile. It is conceivable that a highly reactive electrophile like ethyl triflate could directly alkylate a silyl enol ether, particularly with Lewis acid catalysis to enhance the electrophilicity of the ethyl group. The reaction would likely proceed via an oxonium ion intermediate, followed by attack by the silyl enol ether and loss of the silyl group. A (2+2)-cycloaddition of silyl enol ethers catalyzed by trifluoromethanesulfonimide has also been reported, further demonstrating the utility of triflate-related species in reactions involving silyl enol ethers. orgsyn.org
Table 4: Reactivity of Silyl Enol Ethers with Electrophiles and Triflate Species
| Silyl Enol Ether Type | Electrophile/Catalyst | Reaction Type | General Outcome | Reference |
|---|---|---|---|---|
| Ketone Silyl Enol Ether | Tertiary Alkyl Halide / TiCl₄ | C-Alkylation | Formation of α-alkylated ketone | wikipedia.org |
| Ketone Silyl Enol Ether | Acetal / TMSOTf | Aldol-type condensation | Formation of β-alkoxy ketone | acs.org |
| Ketone Silyl Enol Ether | α,β-Unsaturated Ester / Tf₂NH | (2+2)-Cycloaddition | Formation of cyclobutane (B1203170) derivative | orgsyn.org |
Alkylation of Aromatic Compounds
This compound can act as an alkylating agent in Friedel-Crafts type reactions with aromatic compounds. rsc.org However, the reaction is not always straightforward. It has been shown that the purity of the alkyl triflate is crucial. Alkyl triflates prepared by conventional methods often contain traces of triflic acid, which can catalyze the alkylation. rsc.org
Pure ethyl triflate, prepared from the reaction of ethyl iodide with silver triflate, is less reactive and may require thermal induction periods to generate the catalytic triflic acid for the reaction to proceed. rsc.org The use of strong Lewis acids such as antimony pentafluoride (SbF₅) or aluminum chloride (AlCl₃) can effectively catalyze the alkylation of aromatic compounds with ethyl triflate. rsc.org Weaker Lewis acids like boron trifluoride (BF₃), ferric chloride (FeCl₃), and tin(IV) chloride (SnCl₄) are much less effective. rsc.org The reaction with activated aromatic substrates like p-cymene (B1678584) or mesitylene (B46885) can be complicated by subsequent isomerization and disproportionation of the products. rsc.org
Table 5: Friedel-Crafts Alkylation of Aromatic Compounds with Ethyl Triflate
| Aromatic Substrate | Catalyst | General Observations | Reference |
|---|---|---|---|
| p-Cymene | Triflic Acid (impurity) | Alkylation occurs, followed by isomerization and disproportionation. | rsc.org |
| Mesitylene | Triflic Acid (impurity) | Alkylation occurs, followed by isomerization and disproportionation. | rsc.org |
| p-Cymene | SbF₅ or AlCl₃ | Catalyzed alkylation. | rsc.org |
| p-Cymene | BF₃, FeCl₃, SnCl₄ | Much less effective catalysis. | rsc.org |
Elimination Reactions
This compound is known to participate in elimination reactions, largely due to the exceptional ability of the triflate group to depart. sigmaaldrich.comsigmaaldrich.com This characteristic makes EtOTf a useful reagent in various organic transformations that proceed via elimination pathways. sigmaaldrich.comsigmaaldrich.com While simple elimination of EtOTf to form ethylene (B1197577) can occur, it is often a competing pathway with nucleophilic substitution. The specific pathway is influenced by factors such as the base, solvent, and temperature.
The triflate leaving group is significantly more reactive than traditional leaving groups like halides and tosylates, making alkyl triflates, including this compound, highly reactive in both SN2 and E2 reactions. researchgate.netacs.orgchemeurope.com The stability of the resulting triflate anion, due to resonance and the strong electron-withdrawing effect of the trifluoromethyl group, is a key driver for these reactions. wikipedia.org
In a broader context of triflate chemistry, elimination reactions are well-documented. For instance, vinyl triflates can undergo elimination to form alkynes. reddit.com Additionally, more complex triflate-containing structures are known to undergo intramolecular Heck reactions, a type of elimination-addition process. chempedia.info Another relevant example is the decarboxylative elimination of enol triflates, which provides a general route to acetylenes. acs.org
Dehydration Reactions
The direct dehydration of this compound itself is not a commonly reported or characteristic reaction. Dehydration reactions typically involve the removal of a water molecule from a single reactant, most commonly an alcohol, to form an alkene. libretexts.orgchemguide.co.uk This process is usually catalyzed by strong acids, such as sulfuric acid or phosphoric acid, at elevated temperatures. chemguide.co.uklibretexts.org
While this compound does not undergo dehydration, triflate-containing compounds can play a role in the dehydration of other molecules, particularly alcohols. For example, bismuth(III) triflate has been shown to be a highly effective catalyst for the dehydration of tertiary alcohols to produce alkenes. The mechanism of alcohol dehydration generally proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to form a carbocation (E1 mechanism) or a concerted elimination (E2 mechanism). libretexts.orgyoutube.com The E1 pathway is common for tertiary and secondary alcohols, while primary alcohols tend to follow an E2 mechanism to avoid the formation of an unstable primary carbocation. chemguide.co.uklibretexts.org
Kinetic studies on the dehydration of ethanol (B145695) on γ-alumina have shown that the reaction can be inhibited by the formation of ethanol-water dimers. umn.edu Isotope effect studies in these systems indicate that for ethylene synthesis, the rate-limiting step can be the cleavage of a Cβ-H bond. umn.edu
Kinetic and Isotope Effect Studies on Reactivity
Solvolysis Reactions and Carbonium Ion Character
The solvolysis of this compound has been a subject of detailed kinetic and mechanistic studies. These investigations have revealed important insights into the nature of the transition state and the degree of carbocation (or carbonium ion) character.
Studies on the acetolysis and formolysis of this compound show that it reacts with significant rate enhancements compared to other ethyl esters with good leaving groups. For instance, the acetolysis of ethyl triflate is approximately 30,000 times faster than that of ethyl tosylate at 25°C. researchgate.net Despite this high reactivity, analysis of solvent effects and deuterium (B1214612) isotope effects (both α and β) indicates that these solvolysis reactions have little carbonium ion character. researchgate.net Instead, the data strongly support a mechanism with a high degree of nucleophilic solvent displacement, categorized as an 'N' character or an SN2-like pathway. researchgate.net
Influence of Solvent Effects on Reaction Rates
The solvent plays a crucial role in determining the rate and mechanism of reactions involving this compound. The choice of solvent can significantly influence the partitioning between SN1 and SN2 pathways. acs.org
Generally, for SN2 reactions, polar aprotic solvents (e.g., acetone, acetonitrile, DMSO) are preferred as they can solvate the cation but not the anionic nucleophile, thereby increasing the nucleophile's reactivity. libretexts.orglibretexts.org In contrast, polar protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the SN2 reaction rate. libretexts.org
In the case of this compound solvolysis, studies have shown that the reaction proceeds with substantial charge development in the transition state. researchgate.net The high reactivity of triflates in solvents like DMSO is attributed to the decreased need for electrophilic solvation of the triflate anion and the high cation-solvating ability of DMSO. researchgate.net In alcohol-benzene and alcohol-acetone mixtures, the activation parameters (ΔH≠ and ΔS≠) are only slightly affected by the composition of the medium. researchgate.net The kinetic data from solvolysis in various solvents support a predominant SN2-type mechanism, where the ground state of the reaction is more polar than the transition state. researchgate.net
Table 1: Rate Constants for the Solvolysis of this compound in Various Solvents
This table summarizes the first-order rate constants (k) for the solvolysis of this compound in different solvents at specified temperatures. The data highlights the significant influence of the solvent on the reaction rate.
| Solvent | Temperature (°C) | Rate Constant, k (s⁻¹) | Reference |
|---|---|---|---|
| Acetic Acid | 25.0 | 5.9 x 10⁻⁵ | acs.org |
| Formic Acid | 25.0 | 1.5 x 10⁻³ | acs.org |
| Ethanol | 25.0 | 1.2 x 10⁻⁵ | acs.org |
| Methanol | 25.0 | 3.5 x 10⁻⁵ | acs.org |
| Trifluoroethanol | 25.0 | 1.8 x 10⁻² | acs.org |
Interaction Studies with Nucleophiles and Ionic Species
This compound is a potent ethylating agent, readily reacting with a wide range of nucleophiles. chemicalbook.com Its high reactivity stems from the excellent leaving group ability of the triflate anion. chemeurope.comwikipedia.org
A significant application of its reactivity with nucleophiles is in the synthesis of ionic liquids. This compound reacts with various amines, phosphines, or heterocyclic compounds to generate triflate-based ionic liquids. sigmaaldrich.comsigmaaldrich.com For example, the direct alkylation of N-methylimidazole with this compound yields 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate.
While the triflate group is prized as a leaving group, the triflate anion itself can act as a nucleophile under certain conditions, although it is generally considered a weak one. acs.orgnih.gov The nucleophilic character of the triflate anion has been observed in various reactions, often leading to the formation of covalent triflate intermediates. acs.org This can occur through the reaction of the triflate anion with cation-like electrophiles. For instance, the reaction of arenediazonium salts with a triflate source can produce aryl triflates. The generation of glycosyl triflates, which are valuable glycosyl donors, is another prominent example where the triflate anion acts as a nucleophile. acs.org
The interaction of this compound with ionic species is also evident in its solvolysis reactions, where the ionic nature of the solvent and the presence of salts can influence the reaction pathway and rate.
Compound Index
Applications of Ethyl Trifluoromethanesulfonate in Advanced Organic Synthesis
Role in the Synthesis of Complex Organic Molecules
Ethyl trifluoromethanesulfonate (B1224126) (EtOTf) is a powerful ethylating agent, a property that stems from the strong electron-withdrawing nature of the trifluoromethanesulfonyl group. nih.gov This high reactivity, surpassing that of conventional alkylating agents like alkyl halides or other alkyl sulfonates, makes it a reagent of choice for introducing ethyl groups into complex molecular frameworks. nih.govsigmaaldrich.com Its utility is particularly evident in the total synthesis of natural products, where precision and efficiency are paramount.
Another significant application is in the total synthesis of (+)-pancratistatin, a natural product with promising antitumor activity. nih.govnih.govrsc.org While specific details of the use of ethyl trifluoromethanesulfonate in this synthesis are part of broader synthetic strategies, its role as a powerful electrophile for ethylation is a key consideration in the assembly of such intricate molecules. nih.govnih.gov The triflate group, being an excellent leaving group, facilitates nucleophilic substitution reactions that are fundamental to constructing the complex phenanthridone skeleton of pancratistatin. sigmaaldrich.com
The reactivity of this compound also extends to glycosylation reactions, which are crucial for the synthesis of many biologically active molecules, including certain antibiotics and anticancer agents. nih.govacs.orgnih.gov While silver trifluoromethanesulfonate is often used as a catalyst in these reactions, the underlying principle involves the activation of glycosyl donors, a role that can be influenced by the presence of triflate esters. nih.gov The formation of glycosidic bonds is a critical step in the synthesis of many complex natural products and their analogues.
Integration into Pharmaceutical Synthesis
The unique properties of this compound have led to its widespread adoption in the pharmaceutical industry, from the discovery of new drug candidates to the optimization of large-scale manufacturing processes. sigmaaldrich.comsigmaaldrich.comarchivemarketresearch.com
Development of Novel Drug Candidates and Active Pharmaceutical Ingredients (APIs)
This compound serves as a key reagent in the synthesis of a variety of therapeutic agents. Its high reactivity makes it suitable for introducing ethyl groups into active pharmaceutical ingredients (APIs) and their intermediates. sigmaaldrich.comsigmaaldrich.com This is particularly valuable in the development of anticancer and antiviral drugs, where the modification of molecular scaffolds can lead to enhanced efficacy and improved pharmacological profiles. chemicalbook.comnih.govnih.gov
For instance, in the development of kinase inhibitors, which are a major class of anticancer drugs, this compound can be employed to alkylate specific positions on heterocyclic scaffolds, thereby modulating the inhibitor's binding affinity and selectivity. dataintelo.com Similarly, in the synthesis of antiviral compounds, such as those targeting HIV, the introduction of an ethyl group can be a critical step in optimizing the drug's interaction with its viral target. nih.govresearchgate.netchemrxiv.org While direct examples in the synthesis of drugs like atazanavir (B138) or lenacapavir (B1654289) are not explicitly detailed in the provided information, the general applicability of potent ethylating agents like this compound in the synthesis of complex APIs is well-established. nih.govresearchgate.netchemrxiv.org
The synthesis of G-protein-coupled receptor (GPCR) modulators, another important class of drug targets, also benefits from the use of versatile reagents like this compound for the structural modification of lead compounds. nih.gov
Introduction of Triflate Groups in Drug Molecules
The triflate group is an exceptionally good leaving group, a property that is widely exploited in organic synthesis. sigmaaldrich.com While trifluoromethanesulfonic anhydride (B1165640) (Tf2O) is more commonly used for the direct triflation of alcohols to form triflates, this compound can, in principle, act as a source of the triflate moiety in certain reactions, although this is a less common application. researchgate.netcommonorganicchemistry.comcommonorganicchemistry.com The conversion of an alcohol to a triflate is a crucial transformation in drug synthesis, as it activates the position for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. researchgate.netcommonorganicchemistry.comcommonorganicchemistry.com
The general process for the formation of triflates from alcohols involves reaction with a triflating agent in the presence of a base, such as triethylamine (B128534) or pyridine, in a suitable solvent like dichloromethane (B109758). researchgate.netcommonorganicchemistry.com
Facilitation of Fluorinated Compound Synthesis for Enhanced Bioactivity
The trifluoromethyl group is known to be highly lipophilic and can significantly alter the electronic properties of a molecule, which can lead to improved pharmacological characteristics. nih.gov For example, in the synthesis of certain anticancer agents, the incorporation of a trifluoromethyl group into a thiazolo[4,5-d]pyrimidine (B1250722) scaffold has been shown to be a promising strategy. nih.gov While direct use of this compound for trifluoromethylation is not the primary method, its role in the synthesis of precursors for such compounds is significant. chemicalbook.com The development of new methods for the deoxytrifluoromethylation of alcohols further highlights the importance of trifluoromethyl-containing building blocks in drug discovery. nih.gov
Streamlining Synthesis Processes for Cost and Efficiency Improvements
In the highly competitive pharmaceutical industry, the efficiency and cost-effectiveness of synthetic routes are of paramount importance. evotec.com this compound can contribute to streamlining synthesis processes in several ways. Its high reactivity often leads to shorter reaction times and higher yields compared to less reactive alkylating agents, which can translate to significant cost savings in large-scale production. nih.govprocurementresource.comlibero.itchemicalbook.com
Furthermore, the development of continuous flow chemistry processes for the synthesis of APIs offers numerous advantages over traditional batch manufacturing, including improved safety, better process control, and reduced waste. nih.govdrreddys.compatheon.com this compound, with its well-defined reactivity, is a suitable candidate for integration into such flow processes, potentially leading to more efficient and economical API production. nih.govdrreddys.com The ability to perform reactions at a smaller scale with better heat and mass transfer in flow reactors can also enhance the safety profile of reactions involving highly reactive reagents like this compound. nih.gov
A cost analysis of trifluoromethanesulfonate production indicates its importance in various syntheses due to its excellent leaving group properties, making it a valuable reagent in the preparation of complex molecules and justifying its use in cost-sensitive manufacturing environments. procurementresource.comlibero.it
Use in Scale-Up Studies within Contract Research Organizations (CROs)
Contract Research Organizations (CROs) play a crucial role in the development and scale-up of pharmaceutical manufacturing processes. evotec.com The transition of a synthetic route from the laboratory bench to a large-scale production plant is a complex undertaking that requires careful optimization of reaction conditions and consideration of process safety and economics. evotec.com
This compound is a reagent that is often evaluated in process development and scale-up studies due to its potential to improve the efficiency of key synthetic steps. evotec.com CROs, with their expertise in process chemistry, are well-equipped to handle the challenges associated with using highly reactive reagents like this compound on a larger scale. evotec.com This includes developing robust reaction protocols, ensuring proper safety measures are in place, and conducting cost-of-goods analysis to determine the economic viability of the process. evotec.comevotec.com The use of this compound in a manufacturing setting necessitates careful consideration of its handling and storage requirements due to its reactivity. chemicalbook.com
The table below summarizes the key applications of this compound in advanced organic synthesis.
| Application Area | Specific Use | Key Advantages | Example Compound Classes |
| Complex Molecule Synthesis | Powerful ethylating agent | High reactivity, excellent leaving group | Alkaloids (e.g., (-)-swainsonine), Antitumor agents (e.g., (+)-pancratistatin) |
| Pharmaceutical Synthesis | Introduction of ethyl groups | Enhanced bioactivity, improved pharmacological profiles | Anticancer drugs, Antiviral agents, Kinase inhibitors, GPCR modulators |
| Pharmaceutical Synthesis | Introduction of triflate groups | Activation for nucleophilic substitution | Versatile intermediates in drug synthesis |
| Pharmaceutical Synthesis | Facilitation of fluorinated compound synthesis | Increased metabolic stability, enhanced binding affinity | Fluorinated pharmaceuticals |
| Process Chemistry | Streamlining synthesis processes | Shorter reaction times, higher yields, cost-effectiveness | Active Pharmaceutical Ingredients (APIs) |
| Process Chemistry | Use in scale-up and CROs | Efficient process development, amenability to flow chemistry | APIs for clinical trials and commercial production |
Applications in Agrochemical Synthesis
This compound is a key reagent in the synthesis of modern agrochemicals. chemimpex.com The introduction of fluorine atoms into the molecular structure of active ingredients can significantly enhance their biological activity and stability. chemimpex.com this compound serves as a potent source for the trifluoromethyl group, which is a common motif in many successful pesticides and herbicides. chemimpex.com Its high reactivity allows for the efficient incorporation of this group into complex organic molecules, leading to the development of novel and more effective crop protection agents. chemimpex.com
One of the primary uses of this compound in this field is as a powerful ethylating agent. chemicalbook.com Due to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, its reactivity is substantially higher than that of conventional alkylating agents like alkyl halides or other alkyl sulfonates. chemicalbook.com This enhanced reactivity is crucial for driving reactions to completion and achieving high yields in the synthesis of agrochemical intermediates.
Catalysis and Polymerization Processes
Beyond its role in synthesizing small molecules, this compound plays a crucial part in the creation of polymers and as a catalyst in various reactions.
Initiator in Cationic Polymerization
This compound is utilized as a cationic polymerization initiator for producing a range of synthetic resins. chemicalbook.com
This compound is employed as a cationic polymerization agent for the production of polyurethanes and polyacrylates. chemicalbook.com Its ability to initiate polymerization allows for the creation of these versatile polymers, which have widespread applications in various industries.
This compound is an effective initiator for the ring-opening polymerization of tetrahydrofuran (B95107) (THF). acs.org This reaction produces polytetramethylene ether glycol (PTMEG), a key component in the manufacture of spandex fibers and thermoplastic elastomers. google.com The polymerization is a cationic process where the highly electrophilic ethyl group from this compound initiates the ring-opening of the THF monomer. Kinetic studies of this reaction have been conducted using 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy, providing evidence for an oxonium-ester equilibrium in the propagating species. acs.org The molecular weight of the resulting polymer can be influenced by reaction conditions. google.com For instance, the use of trifluoromethane (B1200692) sulfonic acid monohydrate as a catalyst, a related compound, in the presence of water allows for the production of PTMEG with a controlled molecular weight in the range of 600 to 2,200. google.com
Table 1: Ring-Opening Polymerization of Tetrahydrofuran
| Parameter | Description | Reference |
| Initiator | This compound | acs.org |
| Monomer | Tetrahydrofuran (THF) | acs.org |
| Product | Polytetramethylene ether glycol (PTMEG) | google.com |
| Mechanism | Cationic ring-opening polymerization | nih.gov |
| Analytical Technique | 1H and 19F NMR Spectroscopy | acs.org |
Electropolymerization of Aromatic Compounds in Ionic Liquids
This compound is a precursor for the synthesis of ionic liquids, specifically those containing the triflate anion. sigmaaldrich.comsigmaaldrich.com These ionic liquids can then be used as media for various chemical processes, including the electropolymerization of aromatic compounds. For example, 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate is an ionic liquid that has been studied for its role in such reactions. researchgate.netnih.gov The unique properties of ionic liquids, such as their low vapor pressure and high ionic conductivity, make them attractive solvents for electrochemical applications.
Role as a Catalyst or Catalyst Precursor in Various Reactions
This compound and its derivatives can act as catalysts or catalyst precursors in a variety of chemical transformations. chemimpex.com For instance, trifluoromethanesulfonic acid, which can be considered the parent acid of this compound, is a "superacid" that effectively catalyzes numerous reactions. nih.gov In a related application, scandium triflate (Sc(OTf)3), a salt of trifluoromethanesulfonic acid, has been used to catalyze the cationic ring-opening copolymerization of 2-methyltetrahydrofuran (B130290) with β-butyrolactone. rsc.org this compound itself can be used to prepare ionic liquids which, in turn, can influence the activity of enzymes in biocatalytic processes. nih.gov For example, the ionic liquid 1-ethyl-3-methylimidazolium trifluoromethanesulfonate was found to stimulate key enzymes in glycerol (B35011) metabolism during the microbial production of 1,3-propanediol. nih.gov
Facilitation of Specific Organic Reactions (e.g., Cope rearrangement, Morita-Baylis-Hillman reaction)
While this compound is a versatile reagent in organic synthesis, there is currently no direct evidence in the provided research to suggest its specific role in facilitating the Cope rearrangement or the Morita-Baylis-Hillman reaction. The Cope rearrangement is a thermally allowed nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes. nih.gov The Morita-Baylis-Hillman (MBH) reaction, on the other hand, is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org
Ionic liquids containing the triflate anion, which are synthesized using this compound, have been shown to be effective media for other types of rearrangements, such as the Claisen rearrangement. For instance, the use of [EtDBU][OTf] as a reaction medium for the Claisen rearrangement of aromatic allyl esters resulted in significantly higher yields compared to reactions in other ionic liquids like [BMIM][PF6] or [BMIM][BF4]. nih.gov This suggests that while this compound itself is not the direct facilitator, the ionic liquids derived from it can provide a suitable environment for certain types of organic transformations.
Precursor for Ionic Liquid Synthesis
This compound is a key precursor in the synthesis of ionic liquids (ILs), particularly those containing the triflate (CF₃SO₃⁻) anion. nih.gov Ionic liquids are salts that are in a liquid state at or near room temperature and are considered "green solvents" due to their low vapor pressure and high thermal stability. nih.gov
A common and efficient method for synthesizing triflate-based ionic liquids is through the direct alkylation of organic bases, such as amines and phosphines, with this compound. nih.gov This method is considered a "greener" alternative to traditional metathesis reactions as it can be carried out under solvent-free conditions and produces high-purity ionic liquids with near-quantitative yields. nih.gov The reaction involves the transfer of the ethyl group from this compound to the base, forming a quaternary ammonium (B1175870) or phosphonium (B103445) cation and releasing the triflate anion. nih.gov
For example, the reaction of a tertiary amine with this compound yields a trialkylammonium triflate ionic liquid. This direct alkylation method avoids the formation of halide byproducts, which are common in metathesis reactions and can be difficult to remove completely. nih.gov The purity of the resulting ionic liquid is crucial for its performance in various applications, especially in electrochemistry. nih.gov
Ionic liquids with the triflate anion exhibit unique properties, such as high thermal and electrochemical stability, which make them valuable in various fields of research. nih.gov
Triflate-based ionic liquids are of significant interest as components of electrolytes for electrochemical devices like batteries and supercapacitors. nih.gov Their inherent ionic conductivity, wide electrochemical stability window, and non-flammability contribute to the safety and performance of these devices. youtube.com The triflate anion's stability is attributed to the resonance delocalization of the negative charge across the three oxygen atoms and the sulfur atom, further stabilized by the strong electron-withdrawing trifluoromethyl group.
The choice of cation in the ionic liquid also influences its electrochemical properties. For instance, a study on a series of n-alkyl-3-methylimidazolium trifluoromethanesulfonate ILs investigated the effect of the cation's alkyl chain length on the capacitance at the electrode-IL interface. acs.org
| Ionic Liquid Cation | Anion | Application | Key Finding | Reference |
| n-alkyl-3-methylimidazolium | Triflate | Supercapacitors | Cation chain length affects interfacial capacitance. | acs.org |
Triflate anion ionic liquids have demonstrated utility as reaction media and catalysts in various organic reactions. nih.gov Their ability to dissolve a wide range of organic and inorganic compounds, coupled with their tunable properties, makes them attractive alternatives to traditional volatile organic solvents. youtube.com
As mentioned earlier, triflate ILs have been successfully used as the reaction medium for the Claisen rearrangement, leading to higher product yields. nih.gov Furthermore, metal triflates, which can be considered a subclass of triflate-containing compounds, are known to act as Lewis acid catalysts in a variety of organic transformations. researchgate.net The combination of a triflate ionic liquid with a Brønsted acid has also been explored for reactions such as the dehydration of alcohols and the deprotection of ketals. nih.gov
| Reaction | Ionic Liquid/Catalyst | Substrate | Product | Yield | Reference |
| Claisen Rearrangement | [EtDBU][OTf] | Aromatic allyl esters | 2,3-dihydrobenzofuran derivatives | up to 91% | nih.gov |
The unique physicochemical properties of triflate-based ionic liquids make them suitable for applications in separation science, including as extraction solvents and as stationary phases in chromatography. nih.govnih.gov Their tunability allows for the design of task-specific ILs that can selectively extract target compounds from complex mixtures. nih.gov
Ionic liquids can be used in liquid-liquid extraction processes to separate valuable compounds from various matrices. osti.gov The efficiency of the extraction can be influenced by the choice of both the cation and the anion of the ionic liquid. In chromatography, ionic liquids have been used as stationary phases in gas chromatography (GC) and as mobile phase additives in high-performance liquid chromatography (HPLC). nih.gov Their use can lead to improved separation efficiency and resolution for a variety of analytes. nih.gov
| Separation Technique | Ionic Liquid Application | Analyte Type | Key Advantage | Reference |
| Gas Chromatography (GC) | Stationary Phase | Various organic compounds | High thermal stability, unique selectivity | nih.gov |
| Liquid-Liquid Extraction | Extraction Solvent | Bioactive compounds, metal ions | Tunable selectivity, non-volatility | nih.govosti.gov |
| High-Performance Liquid Chromatography (HPLC) | Mobile Phase Additive | Various analytes | Improved separation efficiency and resolution | nih.gov |
Applications of Triflate Anion Ionic Liquids in Research
Heat Transfer Materials and Lubricants
While this compound is primarily recognized as a powerful ethylating agent in organic synthesis, its structural components, particularly the triflate group, are relevant to the development of advanced functional fluids. The unique properties of the trifluoromethanesulfonate anion are leveraged in ionic liquids designed for specialized applications, including as heat transfer materials and lubricants. This compound serves as a key precursor for synthesizing these triflate-based ionic liquids. sigmaaldrich.comsigmaaldrich.com
Heat Transfer Materials
Ionic liquids (ILs) are being explored as potential next-generation heat transfer fluids (HTFs) due to their favorable thermophysical properties compared to traditional fluids like water and thermal oils. researchgate.netproquest.com Desirable characteristics for HTFs include high thermal stability, a wide liquid range, low vapor pressure, and non-flammability. researchgate.netosti.govmdpi.com
Research into ionic liquids for heat transfer applications has shown that their properties can be finely tuned by modifying the cation and anion structure. mdpi.com Ionic liquids containing the triflate ([OTf]⁻) anion, for which this compound is a synthetic precursor, are noted for their high thermal stability. mdpi.com The general appeal of ILs as HTFs stems from their negligible vapor pressure, which mitigates issues of fluid loss and pressurization at high temperatures, and their high ionic conductivity. researchgate.netmdpi.com The thermophysical properties of any fluid, such as density, viscosity, heat capacity, and thermal conductivity, are crucial in designing efficient heat exchange equipment. stmjournals.in
While specific data on this compound as a standalone heat transfer fluid is not extensively documented, its fundamental physical properties provide a baseline for understanding related compounds.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₅F₃O₃S | chemicalbook.com |
| Molecular Weight | 178.13 g/mol | nih.gov |
| Boiling Point | 115 °C | sigmaaldrich.comchemicalbook.com |
| Density | 1.374 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index | n20/D 1.336 | sigmaaldrich.comchemicalbook.com |
| Flash Point | 35 °C (95 °F) | sigmaaldrich.comguidechem.com |
The development of ionanofluids, where nanoparticles are dispersed in ionic liquids, is an emerging area of research aimed at further enhancing the thermal conductivity and heat transfer performance of these materials. researchgate.netmdpi.com
Lubricants
Ionic liquids have garnered significant attention as high-performance lubricants and lubricant additives. acs.orgbohrium.com Their inherent polarity, low flammability, and high thermal stability make them suitable for demanding lubrication applications where conventional oils may fail. osti.govacs.org The effectiveness of ILs as lubricants was first explored in 2001 and has since become a major research focus. osti.govacs.org
The mechanism behind the lubricating action of ionic liquids involves the adsorption of their large, asymmetric ions onto metal surfaces, forming a protective film that reduces friction and wear under boundary lubrication conditions. mdpi.com For certain ionic liquids, particularly those containing fluorine, phosphorus, or boron, a durable tribofilm can be formed under extreme pressure through a tribochemical reaction at the contact surface. mdpi.com
This compound is a key reagent used to prepare ionic liquids containing the triflate anion. sigmaaldrich.comsigmaaldrich.com The presence of fluorine in the triflate group is a feature associated with the ability to form such protective tribofilms. mdpi.com While early research focused on using ILs as neat lubricants, recent work has shifted towards their use as additives in conventional base oils, a move driven by economic considerations and breakthroughs in achieving miscibility with nonpolar hydrocarbon oils. acs.orgosti.gov
Table 2: Advantages of Ionic Liquids as Lubricants
| Feature | Description | Reference |
|---|---|---|
| High Thermal Stability | Resists decomposition at high operating temperatures. | osti.govacs.org |
| Low Volatility | Negligible vapor pressure reduces lubricant loss. | mdpi.com |
| Inherent Polarity | Strong adsorption onto metal surfaces forms a protective boundary film. | acs.orgmdpi.com |
| Tribofilm Formation | Can react under pressure to form a durable, wear-resistant layer, especially with F, P, or B-containing ions. | mdpi.com |
| Tunable Properties | Physicochemical and tribological properties can be tailored by selecting specific cation-anion pairs. | mdpi.combohrium.com |
| Non-Flammability | Offers a significant safety advantage over conventional hydrocarbon lubricants. | acs.org |
The ongoing development in this field aims to correlate the molecular structure of ionic liquids, including the cation and anion types, with their solubility in oil, tribological performance, and the mechanisms of friction reduction and wear protection. osti.gov
Ethyl Trifluoromethanesulfonate in Materials Science and Advanced Materials Development
Modification of Polymers and Functionalized Materials
Ethyl trifluoromethanesulfonate (B1224126) is a key reagent in the modification of polymers and the creation of functionalized materials. It serves as a cationic polymerization initiator, facilitating the production of various synthetic resins, including polyurethanes and polyacrylates. chemicalbook.com The high reactivity of ethyl trifluoromethanesulfonate, attributed to the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, makes it a more potent alkylating agent compared to conventional reagents like alkyl halides or other alkyl sulfonates. chemicalbook.com
A significant application of this compound in this domain is as a precursor in the synthesis of ionic liquids. sigmaaldrich.comsigmaaldrich.com These ionic liquids, which possess triflate anions, are integral components in the formulation of gel polymer electrolytes (GPEs). sigmaaldrich.comsigmaaldrich.com GPEs are crucial in the development of flexible and safe energy storage devices.
The incorporation of these ionic liquids into polymer matrices, such as those based on poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), can alter the physical properties of the polymer. researchgate.net For instance, the addition of an imidazolium-based ionic liquid to a polymer can lead to a decrease in the melting temperature, glass transition temperature, and the degree of crystallinity of the polymer. researchgate.net This increase in the amorphous nature of the polymer matrix enhances the ionic conductivity of the resulting gel polymer electrolyte. researchgate.net
Development of Advanced Materials with Unique Properties
The use of this compound extends to the development of advanced materials with tailored properties for specific applications. Its role as a precursor to ionic liquids is central to creating materials with high ionic conductivity, which is essential for electrochemical devices. acs.orgmdpi.com
Gel polymer electrolytes formulated with ionic liquids derived from this compound exhibit room temperature ionic conductivities on the order of 10⁻³ S cm⁻¹, a level suitable for their use in electrical double-layer capacitors (EDLCs). acs.org The properties of these advanced materials can be further tuned by incorporating other components. For example, the addition of plasticizers like ethylene (B1197577) carbonate (EC) and propylene (B89431) carbonate (PC) can enhance the flexibility of the electrolyte films. acs.org
The development of these advanced materials also involves exploring composite systems. Hybrid polymer electrolytes with ceramic reinforcements are being investigated to further improve both ionic conductivity and mechanical properties. mdpi.com
Applications in OLED and Advanced Material Development
This compound and its derivatives are finding applications in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The compound is listed as a material used in the context of OLEDs. ambeed.com While specific details of its direct application are proprietary, the modification of organic molecules with trifluoromethane (B1200692) groups, a key structural feature of this compound, has been shown to be beneficial for OLED performance.
Research has demonstrated that the introduction of trifluoromethane groups into thermally activated delayed fluorescence (TADF) molecules can lead to the development of high-efficiency blue and green OLEDs. rsc.org This modification can induce a blue-shift in the emission spectrum and improve the photoluminescence quantum yield of the TADF molecules. rsc.org The photostability of these molecules is also influenced by the position of the trifluoromethane modification. rsc.org An orange-red OLED incorporating a heptazine derivative has demonstrated high performance, with a maximum external quantum efficiency of 17.5 ± 1.3%, which is attributed to an efficient up-conversion from the triplet to the singlet state. nih.gov
Electrochemical Double-Layer Capacitors using this compound-based Gel Polymer Electrolytes
A significant application of this compound is in the fabrication of gel polymer electrolytes (GPEs) for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. These GPEs often utilize ionic liquids derived from this compound. researchgate.netacs.org
A comparative study of EDLCs using a GPE composed of lithium trifluoromethanesulfonate, the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate (EMITf), and a PVdF-HFP polymer matrix has been reported. acs.org This GPE exhibited an ionic conductivity of approximately 10⁻³ S cm⁻¹ at room temperature. acs.org The performance of EDLCs fabricated with this electrolyte was evaluated with two different electrode materials: multiwalled carbon nanotubes (MWCNTs) and activated carbon (AC). acs.org
The AC-based EDLC demonstrated a significantly higher specific capacitance of 157 F g⁻¹ compared to the MWCNT-based device, which showed a specific capacitance of 32 F g⁻¹. acs.org However, the MWCNT-based EDLC exhibited superior rate capability and excellent cycling stability, maintaining its performance for over 50,000 cycles, whereas the AC-based device was limited to 4,000-5,000 cycles. acs.org
Another study focused on a GPE based on 1-ethyl-3-methylimidazolium trifluoromethanesulfonate for EDLC applications. researchgate.net The research highlighted that the physical properties of the polymer, such as melting temperature and crystallinity, were reduced in the GPE compared to the pure polymer, which in turn increased the ionic conductivity. researchgate.net
The table below summarizes the performance of EDLCs using this compound-based gel polymer electrolytes with different electrode materials.
| Electrode Material | Specific Capacitance (F g⁻¹) | Cycling Stability (Cycles) | Key Finding |
| Activated Carbon (AC) | 157 | 4,000 - 5,000 | Higher specific energy. acs.org |
| Multiwalled Carbon Nanotubes (MWCNTs) | 32 | > 50,000 | High rate capability and excellent cyclic performance. acs.org |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for the structural elucidation and quantification of ethyl trifluoromethanesulfonate (B1224126). These techniques provide a detailed fingerprint of the molecule based on its interaction with electromagnetic radiation.
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of a molecule. The resulting spectra are unique to the compound's structure, making them excellent for identification.
Experimental and theoretical studies have been conducted to analyze the vibrational spectra of ethyl trifluoromethanesulfonate. japsonline.com The infrared spectra have been recorded in both gaseous and liquid states, while the Raman spectrum is typically obtained from the liquid phase. japsonline.com These experimental findings are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), to predict the molecule's geometry, conformational preferences, and vibrational frequencies. globalresearchonline.netshimadzu.com
The analysis of the IR and Raman spectra of this compound reveals characteristic bands corresponding to the vibrations of its functional groups. Key vibrational modes include the stretching and bending of the C-H bonds in the ethyl group, the S-O and C-S bonds of the triflate group, and the C-F bonds of the trifluoromethyl moiety. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa. kb.se
Table 1: Selected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |
| CF₃ | Symmetric & Asymmetric Stretching | 1200 - 1300 | IR, Raman |
| SO₂ | Asymmetric Stretching | 1410 - 1430 | IR, Raman |
| SO₂ | Symmetric Stretching | 1200 - 1220 | IR, Raman |
| C-O-S | Stretching | 1000 - 1100 | IR, Raman |
| CH₂/CH₃ | Stretching & Bending | 2800 - 3000, 1380 - 1470 | IR, Raman |
Note: The exact wavenumbers can vary based on the physical state of the sample and the specific experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F and ¹H NMR for kinetic studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds and for studying reaction kinetics. For this compound, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly informative.
Kinetic studies of the solvolysis of this compound have been performed to understand its reactivity. acs.org ¹H NMR spectroscopy can be used to monitor the progress of such reactions by observing the disappearance of the signals corresponding to the ethyl group of the reactant and the appearance of new signals for the ethyl group in the product. For example, in the hydrolysis of this compound to ethanol (B145695), the characteristic triplet and quartet of the ethyl group would shift as the electronic environment changes.
¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated compounds due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus. nih.gov It offers a wide chemical shift range, which makes it highly sensitive to changes in the local molecular environment. nih.gov In kinetic studies of this compound, the singlet arising from the trifluoromethyl (CF₃) group can be monitored over time. As the reaction proceeds, the chemical shift of this signal may change, or a new signal corresponding to the triflate anion product may appear, allowing for the calculation of reaction rates. nih.gov The chemical shift of the CF₃ group in this compound is typically observed in the region of -70 to -80 ppm relative to a standard like CFCl₃. colorado.edu
Table 2: Conceptual NMR Data for a Kinetic Study of this compound Hydrolysis
| Nucleus | Compound | Expected Chemical Shift (δ, ppm) | Multiplicity | Comment |
| ¹H | This compound | ~4.6 | Quartet | Signal for -OCH₂- group, decreases over time. |
| ¹H | This compound | ~1.5 | Triplet | Signal for -CH₃ group, decreases over time. |
| ¹H | Ethanol (Product) | ~3.7 | Quartet | Signal for -OCH₂- group, increases over time. |
| ¹H | Ethanol (Product) | ~1.2 | Triplet | Signal for -CH₃ group, increases over time. |
| ¹⁹F | This compound | ~-75 | Singlet | Signal for CF₃ group, decreases over time. |
| ¹⁹F | Trifluoromethanesulfonic acid (Product) | ~-76 | Singlet | Signal for CF₃ group, increases over time. |
Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.
Chromatographic Methods for Analysis
Chromatographic techniques are essential for separating this compound from complex matrices, which is a critical step for its accurate quantification, especially at trace levels.
High-Performance Liquid Chromatography (HPLC) for Derivatization
High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique, but its direct application for the analysis of this compound can be challenging due to the compound's lack of a strong chromophore, making UV detection difficult. nih.govinnovatechlabs.com To overcome this limitation, a pre-column derivatization strategy is often employed. colorado.edu This involves reacting the analyte with a derivatizing agent to form a product that is readily detectable by UV or fluorescence detectors.
For alkylating agents like this compound, various derivatization reagents can be used. These reagents typically introduce a chromophoric or fluorophoric moiety into the molecule. kb.senih.gov For instance, reagents that react with the electrophilic ethyl group can be utilized. Although specific derivatization methods for this compound are not widely published, methods developed for similar genotoxic impurities, such as methyl methanesulfonate (B1217627) (MMS) and ethyl methanesulfonate (EMS), are applicable. nih.govinnovatechlabs.com For example, sodium dibenzyldithiocarbamate (B1202937) has been used as a derivatizing agent to enhance the UV sensitivity of MMS and EMS. innovatechlabs.com
The derivatization reaction is followed by separation of the resulting derivative on a suitable HPLC column, typically a reversed-phase column like a C18. The choice of mobile phase depends on the properties of the derivative and is optimized to achieve good separation from the derivatizing agent and other matrix components.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile impurities like this compound in pharmaceuticals and other materials. japsonline.comglobalresearchonline.net The high separation efficiency of gas chromatography combined with the sensitive and selective detection provided by mass spectrometry allows for the identification and quantification of trace-level impurities. innovatechlabs.com
In a typical GC-MS analysis of this compound, the sample is dissolved in a suitable solvent and injected into the gas chromatograph. globalresearchonline.net The compound is volatilized and separated from other components on a capillary column. The choice of the column's stationary phase is critical for achieving good resolution. A polar-deactivated polyethylene (B3416737) glycol column is often suitable for this class of compounds. nih.gov
The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its unambiguous identification.
Quantitative Determination Methods for Trace Impurities in Pharmaceuticals
The presence of genotoxic impurities, such as this compound, in active pharmaceutical ingredients (APIs) is a major safety concern. researchgate.net Regulatory agencies require that these impurities be controlled at very low levels, often in the parts-per-million (ppm) range. shimadzu.com Therefore, highly sensitive and validated quantitative methods are essential.
GC-MS is a widely used and accepted technique for the quantitative determination of this compound as a trace impurity in pharmaceuticals. japsonline.comglobalresearchonline.net The method is validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. globalresearchonline.net The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters that define the sensitivity of the method. For similar alkyl sulfonate impurities, LOD and LOQ values in the low ppm range have been achieved. japsonline.comnih.govresearchgate.net
For quantification, an external standard calibration curve is typically constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The use of an internal standard is also recommended to improve the accuracy and precision of the method.
Table 3: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| GC Column | Capillary column (e.g., DB-WAX, HP-5) |
| Injector Temperature | 200 - 250 °C |
| Oven Temperature Program | Initial temperature of 40-60°C, ramped to a final temperature of 200-250°C |
| Carrier Gas | Helium |
| Injection Mode | Splitless or with a small split ratio |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Detector Mode | Selected Ion Monitoring (SIM) or Full Scan |
Theoretical and Computational Chemistry Studies of Ethyl Trifluoromethanesulfonate
Quantum Chemistry Calculations for Molecular Structure and Conformation
Quantum chemistry calculations are fundamental to determining the three-dimensional arrangement of atoms in ethyl trifluoromethanesulfonate (B1224126) and the relative energies of its different spatial orientations, or conformations.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for systems like ethyl trifluoromethanesulfonate. DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
In studies of similar molecules, such as ethyl methanesulfonate (B1217627), DFT methods have been successfully used to determine the electronic structure and identify stable conformations. nih.gov For instance, the B3LYP functional is commonly paired with basis sets like 6-31G* to perform these calculations. nih.govconicet.gov.ar Such studies typically reveal multiple stable conformers and allow for the calculation of their relative energies, providing insight into which structures are most likely to be observed. For related triflate-containing compounds like trifluoroacetyl triflate, DFT has been used to map the potential energy surface and identify the global minimum energy structure among several conformers. mdpi.com These applications demonstrate how DFT can be used to elucidate the structural preferences and electronic properties of this compound.
Table 1: Representative DFT Functionals and Basis Sets for Sulfonate Ester Analysis
| Method/Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G* | Geometry Optimization, Vibrational Frequencies |
| B3P86 | 6-31+g(d) | Potential Energy Surface Scans |
This table is illustrative of methods used for similar compounds and are applicable to this compound.
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) theory is a foundational ab initio method that provides a starting point for more advanced calculations. However, HF does not fully account for electron correlation, which is the interaction between electrons.
To improve upon HF, methods like Møller-Plesset (MP) perturbation theory are used. Second-order Møller-Plesset (MP2) theory, in particular, offers a more accurate description by including electron correlation effects. nih.gov For the triflate anion (CF₃SO₃⁻), ab initio calculations at the HF and MP2 levels with basis sets like 3-21G* and 6-31G* have been used to determine its optimized geometry and vibrational frequencies. researchgate.net These methods are crucial for obtaining a highly accurate picture of the electronic structure and have been applied to analogous molecules like ethyl methanesulfonate to distinguish the energies of its stable conformers. nih.govconicet.gov.ar
Prediction of Vibrational Wavenumbers and Force Fields
Theoretical calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a force field and the corresponding vibrational frequencies (wavenumbers) can be determined.
For ethyl methanesulfonate, a close structural analog, DFT calculations have been used to compute the theoretical vibrational spectrum. nih.govconicet.gov.ar These predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve agreement with experimental data, a technique known as scaled quantum mechanics (SQM) is employed. In this method, the calculated force constants are scaled by a set of optimized factors to reproduce the experimental wavenumbers more accurately. nih.govconicet.gov.ar This procedure allows for a reliable assignment of the observed spectral bands to specific molecular vibrations. A similar approach can be applied to this compound to interpret its experimental IR and Raman spectra. nih.gov
Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for Ethyl Methanesulfonate (a related molecule)
| Assignment | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) (Liquid) |
|---|---|---|
| CH₃ asym. stretch | 3087 | 3037 |
| CH₃ sym. stretch | 3005 | 2955 |
| SO₂ asym. stretch | 1395 | 1358 |
| SO₂ sym. stretch | 1198 | 1175 |
Data adapted from a study on ethyl methanesulfonate to illustrate the methodology. conicet.gov.ar
Conformational Analysis and Energy Landscapes
This compound is a flexible molecule, primarily due to rotation around its single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers that separate them, which are collectively known as the potential energy landscape. mdpi.com
For related molecules, such as trifluoroacetyl triflate, this approach has revealed multiple energy minima corresponding to different conformers (e.g., syn-anti and syn-gauche). mdpi.com The energy barriers to rotation are the energy maxima on the paths connecting these minima. The height of these barriers determines the rate of interconversion between conformers. In sulfonamides, which feature S-N bonds, high rotational barriers have been observed and attributed to electronic effects, such as the delocalization of the nitrogen lone pair, which imparts double-bond character to the S-N bond. researchgate.net A similar, though less pronounced, effect involving the lone pairs of the ester oxygen atom in this compound would be expected to influence the rotational barrier around the S-O bond.
The preference for certain conformations over others is not solely due to steric hindrance. Electronic effects, such as hyperconjugation, play a critical role. Hyperconjugation is the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital. This interaction leads to electron delocalization and stabilization of the molecule.
Natural Bond Orbital (NBO) analysis is a computational technique used to study these interactions. nih.govyoutube.com In the case of this compound, key hyperconjugative interactions would include the delocalization of the lone pair electrons on the oxygen atoms into the anti-bonding σ(S-C) and σ(S-O) orbitals. These interactions stabilize specific rotational arrangements. For example, in ethyl methanesulfonate, NBO analysis showed that the most stable conformation allows for a more favorable geometry for the lone pairs on the oxygen atom linking the ethyl group, enhancing stabilizing hyperconjugative effects. nih.gov These subtle electronic interactions are crucial in dictating the precise geometry and relative stability of the conformers of this compound.
Modeling of Ion-Ion Interactions in Ionic Liquids
The unique properties of ionic liquids (ILs) are heavily influenced by the interactions between their constituent cations and anions. nih.gov In ILs containing the trifluoromethanesulfonate (triflate) anion, such as 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate, these interactions are complex, involving a combination of Coulombic forces, hydrogen bonds, and weak dispersion forces. nih.gov
Theoretical studies employing quantum chemical methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been crucial in elucidating these interactions. rsc.orgresearchgate.net For the 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ion pair, calculations have shown that the most stable conformation involves strong hydrogen bonds of the C–H···O type. rsc.orgresearchgate.net These bonds form between the most acidic hydrogen atom on the imidazolium (B1220033) ring of the cation and the oxygen atoms of the triflate anion. nih.govrsc.org Further interactions of the C–H···O type also occur between the methyl and ethyl groups of the cation and the anion. rsc.orgresearchgate.net
The choice of computational method can influence the predicted interactions. For instance, dispersion-corrected DFT methods have been noted to neglect certain weaker interactions, such as C–H···F interactions, in ion-pair calculations. rsc.orgresearchgate.net The insights from these computational models are often validated by comparing theoretical results with experimental data from vibrational spectroscopy (Infrared and Raman). researchgate.net The observed shifts in the vibrational frequencies of the cation and anion upon forming the ionic liquid provide experimental evidence for the predicted interaction models. rsc.org Understanding these fundamental anion-cation interactions is a critical step in the rational design of ionic liquids for specific applications, such as electrolytes for batteries. youtube.com
Quasilattice Models vs. Associated-Ion Models
The liquid state of ionic liquids is not a simple, disordered arrangement of ions. Theoretical models are used to describe the short-range order and interactions that govern their behavior. Two important conceptual frameworks are quasilattice models and associated-ion models.
Quasilattice Models: This approach treats the ionic liquid as having a disordered, lattice-like structure. The quasi-lattice theory, originally developed for molten salts, posits that ions, despite being in a liquid state, maintain a degree of local order reminiscent of a crystal lattice. rsc.org This model focuses on the collective interactions and the average environment around an ion. It is useful for calculating thermodynamic properties like free energies, enthalpies, and entropies of ionic liquid mixtures by considering the arrangement of ions on this pseudo-lattice. rsc.org
Associated-Ion Models: In contrast, this model emphasizes the formation of distinct, non-covalent aggregates within the liquid. These can range from simple ion pairs to larger clusters. nih.gov The core idea is that strong electrostatic forces and other specific interactions (like hydrogen bonding) lead to the "association" of cations and anions, which then move and behave as a single unit for a certain period. nih.gov The degree of ion association is crucial as it directly impacts transport properties like conductivity and viscosity; for example, correlated motion of cations and anions can cause the ionic conductivity to deviate from theoretical predictions like the Nernst-Einstein relation. nih.gov This model is particularly relevant for understanding the behavior of ILs where specific, directional interactions, such as the C–H···O hydrogen bonds in trifluoromethanesulfonate ILs, are significant. rsc.orgresearchgate.net
While both models aim to describe the non-ideal behavior of ionic liquids, the quasilattice model provides a more averaged, macroscopic view based on a pseudo-structural framework. The associated-ion model offers a more microscopic picture, focusing on the specific, dynamic formation of ion pairs and clusters which is critical for explaining transport phenomena.
Molecular Dynamics (MD) Simulations for Properties of Ionic Liquids
Molecular dynamics (MD) simulations have become an indispensable tool for investigating the structure-property relationships of ionic liquids at the molecular level. acs.org These simulations model the movements of every atom in a system over time, providing detailed insights into both static and dynamic properties. nih.govacs.org For ionic liquids containing trifluoromethanesulfonate or structurally similar anions like bis(trifluoromethanesulfonyl)imide (TFSI⁻), MD simulations have been used to study liquid structure, ion dynamics, and transport properties. nih.govsigmaaldrich.com
A critical component of MD simulations is the force field, a set of parameters that defines the potential energy of the system. acs.org For ionic liquids, non-polarizable force fields have been widely used but often show discrepancies with experimental data, particularly for transport properties. acs.orgnih.gov Simulations using these force fields tend to predict self-diffusion coefficients that are significantly lower and viscosities that are much higher than experimental values. nih.govnih.gov To improve accuracy, polarizable force fields, which account for the way electronic charge distribution changes in response to the local electric field, have been developed. sigmaaldrich.comnih.gov Another approach to effectively model polarization effects is to scale the partial atomic charges, which can reduce the computational cost while improving agreement with experimental results. sigmaaldrich.comwikipedia.org
MD simulations can predict various properties, including:
Structural Properties: Layering effects and specific ion orientations, especially when the ionic liquid is confined in nanopores. researchgate.net
Transport Properties: Self-diffusion coefficients, ionic conductivity, and viscosity are computed using methods based on the Green-Kubo and Einstein formulations. nih.gov
Ion Dynamics: Simulations can reveal anisotropic motion, showing that cation movement can be more or-less hindered in different directions relative to its structure. nih.gov They also show that in some systems, cations diffuse faster than anions and exhibit more dynamic heterogeneity. nih.gov
Despite some discrepancies with experimental values, MD simulations successfully capture the temperature-dependent trends for transport properties and provide a molecular-scale understanding of the complex dynamic behavior of ionic liquids that is difficult to obtain through experiments alone. nih.gov
Prediction of Gas Solubility in Ionic Liquids using COSMO-RS and Machine Learning
The design of ionic liquids for specific applications, such as gas capture, requires efficient methods for predicting properties like gas solubility. mdpi.com The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts thermodynamic properties from the molecular structure of the components (ions and gas molecules). mdpi.comnih.gov It has been widely applied to screen ionic liquids for their potential in CO₂ and N₂ capture. nih.gov
The standard COSMO-RS model can qualitatively predict gas solubilities in ionic liquids, often capturing the correct order of magnitude. However, its quantitative accuracy can be limited. For example, in a large-scale study, the COSMO-RS model predicted CO₂ solubility with a relatively high average absolute relative deviation (AARD) of 43.4%. nih.gov
To enhance predictive accuracy, COSMO-RS has been combined with machine learning algorithms. mdpi.comnih.gov In this hybrid approach, descriptors generated by COSMO-RS are used as inputs for a machine learning model, such as eXtreme Gradient Boosting (XGBoost), which is trained on a large dataset of experimental solubility data. mdpi.comnih.gov This method significantly improves the prediction of gas solubility.
The table below summarizes the improvement in prediction accuracy for CO₂ and N₂ solubility in ionic liquids when combining COSMO-RS with a machine learning model.
| Gas | Prediction Model | Average Absolute Relative Deviation (AARD) | R² |
| CO₂ | COSMO-RS (uncorrected) | 43.4% nih.gov | 0.599 nih.gov |
| CO₂ | COSMO-RS with Polynomial Correction | 11.9% mdpi.comnih.gov | - |
| CO₂ | COSMO-RS + Machine Learning (XGBoost) | 0.94% mdpi.comnih.gov | - |
| N₂ | COSMO-RS (uncorrected) | - | 0.242 nih.gov |
| N₂ | COSMO-RS + Machine Learning (XGBoost) | 0.15% (AAD*) mdpi.comnih.gov | - |
*For N₂, Average Absolute Deviation (AAD) was reported instead of AARD.
These results demonstrate that combining fundamental thermodynamic models like COSMO-RS with data-driven machine learning techniques provides a highly accurate and powerful tool for the in silico screening and design of task-specific ionic liquids for gas separation processes. nih.gov
Environmental and Safety Considerations in Advanced Research
Focus on Green Chemistry and Sustainable Synthesis
Green chemistry aims to minimize the environmental impact of chemical processes by designing products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For ethyl trifluoromethanesulfonate (B1224126), a powerful and versatile reagent in organic synthesis, the application of green chemistry principles is crucial for sustainable research and development. sigmaaldrich.comguidechem.com
The selection of solvents and reagents is a cornerstone of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to both human health and the environment. Research into greener alternatives is ongoing, with a focus on substances that are biodegradable, have low toxicity, and are derived from renewable resources. orientjchem.orgresearchgate.net Examples of green solvents include water, supercritical fluids like carbon dioxide, ionic liquids, and bio-based solvents such as ethanol (B145695) and ethyl lactate. orientjchem.orgresearchgate.net
For reactions involving ethyl trifluoromethanesulfonate, the choice of solvent is critical. While some syntheses may still employ traditional solvents like dichloromethane (B109758), efforts are being made to substitute these with more benign alternatives. guidechem.com For instance, the synthesis of certain compounds using this compound can be carried out in greener solvents, which can lead to a more environmentally friendly process. The development of solvent-free or solid-state reactions also represents a significant advancement in green chemistry, eliminating solvent-related waste and hazards altogether.
In addition to solvents, the reagents used in conjunction with this compound are also a focus of green chemistry. The use of catalytic amounts of substances like scandium(III) triflate instead of stoichiometric reagents can significantly reduce waste and improve atom economy. acs.org
Table 1: Examples of Green Solvents and Their Properties
| Solvent | Key Properties |
| Water | Non-toxic, non-flammable, readily available. |
| Supercritical CO2 | Non-toxic, non-flammable, easily removed. orientjchem.org |
| Ionic Liquids | Low vapor pressure, tunable properties. orientjchem.orgcarlroth.com |
| Ethanol | Biodegradable, derived from renewable resources. researchgate.net |
| Ethyl Lactate | Biodegradable, derived from renewable resources. orientjchem.org |
| Dimethyl Carbonate | Non-toxic, biodegradable. orientjchem.org |
A key principle of green chemistry is the prevention of waste rather than its treatment or cleanup after it has been created. researchgate.net In the context of this compound production, this involves optimizing synthesis routes to maximize yield and minimize byproducts.
One patented method for the continuous production of this compound from trifluoromethanesulfonic acid and diethyl sulfate (B86663) boasts a yield of over 90% and a purity of over 99%. google.com This high efficiency significantly reduces the amount of unreacted starting materials and byproducts that would need to be managed as waste. The primary byproduct of this particular process is sulfuric acid, which can be treated and potentially repurposed as a technical grade chemical, further minimizing waste. google.com
Another innovative synthesis approach involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with triethyl orthoformate. chemicalbook.comchemicalbook.com This method is notable for its mild reaction conditions and the generation of a low-boiling ester as the only significant byproduct, which can be easily removed. google.com Such processes that design out waste from the beginning are central to sustainable chemical manufacturing.
Regulatory Impact on Research and Development
The research, development, and use of chemical compounds like this compound are subject to a variety of regulations aimed at ensuring safety and environmental protection. These regulations can impact everything from the initial stages of synthesis to the handling and disposal of the final product.
In many regions, government agencies are responsible for setting exposure limits for chemicals in the workplace and for regulating their transport and disposal. fishersci.com For instance, the European Chemicals Agency (ECHA) maintains a database of chemical information, including hazard classifications and regulatory status. nih.gov
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. nih.gov For this compound, GHS classifications highlight its flammability and potential to cause severe skin burns and eye damage. nih.gov This information is critical for researchers and industrial workers to understand the risks and take appropriate precautions.
Adherence to these regulations is not only a legal requirement but also a critical component of responsible chemical management. It ensures that the risks associated with this compound are properly understood and controlled throughout its lifecycle.
Risk Assessment in Laboratory and Industrial Settings
A thorough risk assessment is fundamental to the safe use of this compound in any setting. This involves identifying potential hazards, evaluating the likelihood and severity of adverse events, and implementing control measures to mitigate risks.
Due to its hazardous nature, strict protocols for handling and storing this compound are essential. fishersci.com It is a flammable liquid and vapor, and can cause severe skin burns and eye damage. fishersci.com Therefore, it must be handled in a well-ventilated area, preferably under a chemical fume hood. fishersci.comthermofisher.com Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and appropriate protective clothing, must be worn at all times to prevent contact with the skin and eyes. fishersci.comsigmaaldrich.com
Safe Handling Procedures:
Always work in a well-ventilated area, such as a chemical fume hood. fishersci.com
Wear appropriate personal protective equipment. fishersci.com
Avoid breathing vapors or mists. szabo-scandic.com
Keep away from heat, sparks, and open flames. fishersci.com
Use spark-proof tools and explosion-proof equipment. fishersci.com
Ground all metal parts of equipment to prevent static discharge. fishersci.nl
Do not eat, drink, or smoke in areas where the chemical is handled. fishersci.com
Proper storage is equally critical to prevent accidents and maintain the chemical's integrity. This compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition. fishersci.com It is incompatible with strong oxidizing agents and should be stored separately from these materials. fishersci.com Containers should be kept tightly closed and stored under an inert atmosphere, as the compound is sensitive to moisture. fishersci.comfishersci.com
Table 2: Storage and Handling Information for this compound
| Parameter | Guideline | Source |
| Storage Temperature | +2°C to +8°C | lookchem.com |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere. | fishersci.com |
| Incompatible Materials | Strong oxidizing agents. | fishersci.com |
| Personal Protective Equipment | Eyeshields, gloves, N95 dust mask. | sigmaaldrich.com |
| Flash Point | 35°C (95°F) - closed cup | sigmaaldrich.com |
| GHS Hazard Statements | Flammable liquid and vapor. Causes severe skin burns and eye damage. | nih.gov |
Preventing the release of this compound into the environment is a critical aspect of its safe use. guidechem.com Spills should be contained and cleaned up immediately using an inert absorbent material like sand or earth. szabo-scandic.com The collected material should then be placed in a suitable, closed container for disposal. szabo-scandic.com It is important not to flush spills into surface water or the sanitary sewer system. fishersci.nl
Waste disposal must be carried out in accordance with local, regional, and national regulations. fishersci.com Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and for ensuring its proper disposal. fishersci.com This may involve incineration in a permitted hazardous waste facility.
By implementing these comprehensive environmental and safety measures, the risks associated with the advanced research and use of this compound can be effectively managed, promoting a culture of safety and sustainability in the scientific community.
Future Research Directions and Translational Applications
Exploration of Novel Applications in Emerging Fields
The potent reactivity of ethyl trifluoromethanesulfonate (B1224126) (ethyl triflate) makes it a valuable tool for exploration in emerging areas of science and technology. sigmaaldrich.com Its ability to introduce ethyl groups into a wide range of molecules is a key feature that researchers are looking to exploit. sigmaaldrich.com One such emerging application is in the synthesis of ionic liquids. sigmaaldrich.comsigmaaldrich.com Ethyl trifluoromethanesulfonate serves as a precursor in the preparation of ionic liquids that incorporate the triflate anion. sigmaaldrich.comsigmaaldrich.com These ionic liquids have potential uses as solvents in the production of polymeric ionic composites and in the development of dual intercalating molten electrolyte batteries. msesupplies.com
Development of Customized Solutions for Specific Research Needs
There is a growing trend towards the development of customized applications for this compound to meet specific research challenges. Its utility as a reagent in organic synthesis is well-established, where it is used to introduce ethyl groups and as an effective leaving group in nucleophilic substitution and elimination reactions. sigmaaldrich.comsigmaaldrich.com Future efforts will likely focus on tailoring its use for the synthesis of highly specific and complex molecules, including new classes of organic compounds and materials with desired properties. This customization extends to its use in creating specialized ionic liquids with triflate anions by reacting it with specific amines. sigmaaldrich.com
Investigation of Biochemical Pathways and Modification of Biomolecules
This compound is a powerful reagent for the chemical modification of biomolecules, which is crucial for elucidating biochemical pathways. While much of the recent focus in biomolecule modification has been on fluoroalcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), the principles of using reactive compounds to probe biological systems are well-established. nih.gov Analogous to how other reagents are used, this compound's ability to ethylate specific residues in proteins and nucleic acids can be harnessed. Such modifications can alter the physicochemical properties of these biomolecules with minimal steric disturbance, providing insights into their function and interactions. nih.gov The investigation into the mutagenic potential of sulfonate esters, a class to which this compound belongs, underscores the reactivity of these compounds with biological molecules like DNA. researchgate.net
Advanced Drug Design and Development with this compound Derivatives
The development of derivatives from this compound is a promising avenue for advanced drug design and discovery. chemscene.com The triflate group is a key component in various synthetic strategies aimed at creating complex molecules with potential therapeutic applications.
A significant area of translational research is the development of fluorescent probes for detecting and quantifying biologically relevant molecules. Recently, a reaction-based fluorescent probe, BI-Py, was developed for the selective detection of ethyl triflate. rsc.org This probe demonstrates the potential for creating sensors for alkylating agents, which are important in monitoring genotoxic impurities in drug substances. rsc.orgresearchgate.net The principle involves the N-alkylation of a pyridine-based sensor by the alkylating agent, leading to a conformational change and a fluorescent response. researchgate.net This strategy could be expanded to design probes for various biochemical assays and for imaging enzymatic activities in living cells, which is critical for early-stage disease diagnosis and treatment monitoring. researchgate.net
Detection of Ethyl Triflate with Fluorescent Probe BI-Py
| Parameter | Value | Reference |
|---|---|---|
| Analyte | Ethyl triflate | rsc.org |
| Probe | BI-Py | rsc.org |
| Medium | Acetonitrile | rsc.org |
The reactivity of triflates is being harnessed to develop chemical sensors for a variety of applications. The same principles used in creating fluorescent probes for biochemical assays can be adapted for environmental monitoring and other bioassays. rsc.orgresearchgate.net For example, sensors could be designed to detect harmful alkylating agents in environmental samples. The development of such sensors is crucial for assessing environmental contamination and ensuring public safety.
Continued Research into Specific Regional Market Dynamics for Academic Impact
Understanding the market dynamics of research chemicals like this compound is essential for assessing their impact on the academic and industrial research landscape. The availability and cost of such reagents can significantly influence the direction and feasibility of research projects. Companies like Simson Pharma Limited in India and international suppliers such as Sigma-Aldrich and Fisher Scientific play a role in the distribution of this compound for research purposes. sigmaaldrich.comfishersci.ca Continued analysis of these market trends, including regional demand and supply, will provide insights into the evolving areas of chemical research and development where this compound is being actively used.
Table of Compounds Mentioned
| Compound Name | Synonym(s) | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | Ethyl triflate, EtOTf | C3H5F3O3S | 425-75-2 |
| 1-ethyl-3-methylimidazolium (B1214524) trifluoromethanesulfonate | C7H11F3N2O3S | ||
| Trifluoroethanol | TFE | C2H3F3O | 75-89-8 |
| Hexafluoroisopropanol | HFIP | C3H2F6O | 920-66-1 |
| Indium triflate | C3F9InO9S3 | 128008-30-0 |
Q & A
Q. What are the standard laboratory synthesis protocols for Ethyl trifluoromethanesulfonate?
this compound (ethyl triflate) is typically synthesized via the reaction of trifluoromethanesulfonic acid with ethanol or ethyl derivatives under controlled conditions. Key steps include:
- Reagent preparation : Use anhydrous conditions to avoid hydrolysis. Ethanol is often reacted with trifluoromethanesulfonic acid in the presence of a dehydrating agent (e.g., P₂O₅) .
- Purification : Distillation under reduced pressure (b.p. ~34–36°C at 10 mmHg) to isolate the product .
- Safety : Conduct a hazard analysis prior to synthesis, focusing on exothermic reactions and corrosive byproducts .
Q. What safety measures are critical when handling this compound?
Due to its high reactivity and toxicity:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), goggles, and lab coats. Follow OSHA/EN166 standards for eye protection .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Waste disposal : Neutralize waste with a saturated sodium bicarbonate solution before disposal, adhering to local regulations .
- Stability : Store in airtight containers at 2–8°C, away from moisture and strong oxidizers .
Q. How is this compound utilized in organic synthesis?
It serves as a potent electrophilic reagent for:
- Trifluoromethylthiolation : Reacts with nucleophiles (e.g., thiols) to introduce -SCF₃ groups, critical in drug design .
- Cyclotrimerization : Acts as a catalyst in forming cyclic compounds (e.g., cyclohexenyl derivatives) under mild conditions .
- Ionic liquid synthesis : Used to prepare trifluoromethanesulfonate-based ionic liquids for separation processes .
Advanced Research Questions
Q. How to design experiments using this compound in ionic liquid systems for azeotropic separation?
Methodology :
- System preparation : Mix ethyl triflate with 1-ethyl-3-methylimidazolium ([emim][OTf]) to form a ternary system (e.g., ethyl acetate-acetonitrile-ionic liquid) .
- Data collection : Measure vapor-liquid equilibrium (VLE) at 100 kPa using a recirculating still. Parameters include temperature (278.15–338.15 K) and ionic liquid concentration (5–20 wt%) .
- Analysis : Fit excess molar volumes and compressibility to Redlich-Kister equations. Apply Prigogine-Flory-Patterson theory to interpret non-ideal behavior .
Q. How to address discrepancies in spectroscopic data when analyzing intermediates from this compound reactions?
Approach :
- Experimental replication : Ensure anhydrous conditions to prevent hydrolysis, which alters spectral peaks .
- Computational validation : Compare experimental IR/Raman spectra (e.g., CF₃ symmetric stretch at 1,250 cm⁻¹) with DFT-calculated vibrational modes .
- Impurity analysis : Use HPLC or GC-MS to detect side products (e.g., ethyl acetate) that may skew results .
Q. What computational models predict the reactivity of this compound in reaction mechanisms?
Tools :
- COSMO-RS : Predicts solvent effects and activity coefficients in separation processes (e.g., azeotrope breaking with ionic liquids) .
- Molecular Dynamics (MD) : Simulates interactions in ternary systems to optimize separation efficiency .
- DFT calculations : Models transition states in trifluoromethylthiolation reactions to elucidate regioselectivity .
Q. How to mitigate risks from decomposition products of this compound in high-temperature reactions?
Strategies :
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
- Scrubbing systems : Use caustic scrubbers to neutralize HF and SOₓ gases released during decomposition .
- Real-time monitoring : Employ FTIR or mass spectrometry to detect hazardous intermediates (e.g., carbon disulfide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
